O-Desmethyl Indomethacin
O-Desmethyl Indomethacin
5-hydroxy Indomethacin is a metabolite of indomethacin. It is formed from indomethacin in rabbit hepatic microsomes.
O-Desmethylindomethacin, also known as 5-hydroxyindomethacin, belongs to the class of organic compounds known as benzoylindoles. These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group. O-Desmethylindomethacin is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylindomethacin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-desmethylindomethacin is primarily located in the cytoplasm and membrane (predicted from logP).
O-Desmethylindomethacin, also known as 5-hydroxyindomethacin, belongs to the class of organic compounds known as benzoylindoles. These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group. O-Desmethylindomethacin is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylindomethacin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-desmethylindomethacin is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
2504-32-7
VCID:
VC20825709
InChI:
InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23)
SMILES:
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O
Molecular Formula:
C18H14ClNO4
Molecular Weight:
343.8 g/mol
O-Desmethyl Indomethacin
CAS No.: 2504-32-7
Cat. No.: VC20825709
Molecular Formula: C18H14ClNO4
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-hydroxy Indomethacin is a metabolite of indomethacin. It is formed from indomethacin in rabbit hepatic microsomes. O-Desmethylindomethacin, also known as 5-hydroxyindomethacin, belongs to the class of organic compounds known as benzoylindoles. These are organic compounds containing an indole attached to a benzoyl moiety through the acyl group. O-Desmethylindomethacin is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylindomethacin has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-desmethylindomethacin is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 2504-32-7 |
| Molecular Formula | C18H14ClNO4 |
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C18H14ClNO4/c1-10-14(9-17(22)23)15-8-13(21)6-7-16(15)20(10)18(24)11-2-4-12(19)5-3-11/h2-8,21H,9H2,1H3,(H,22,23) |
| Standard InChI Key | KMLNWQPYFBIALN-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O |
| Canonical SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)O)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator